1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Purity Regioisomer Building Block

1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219976-64-3) is a heterocyclic ketone derivative characterized by a piperidine ring linked via an ether oxygen to a 4-acetylphenyl group, supplied as the hydrochloride salt. Its molecular formula is C13H18ClNO2 with a molecular weight of 255.75 g/mol , and the parent free base (CAS 97840-07-8) has the formula C13H17NO2 (MW 219.28).

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 1219976-64-3
Cat. No. B1397612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
CAS1219976-64-3
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-10(15)11-2-4-12(5-3-11)16-13-6-8-14-9-7-13;/h2-5,13-14H,6-9H2,1H3;1H
InChIKeyBTOHHRWSBPZKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219976-64-3): A para-Substituted Piperidinyloxy Acetophenone Hydrochloride Building Block for Research


1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride (CAS 1219976-64-3) is a heterocyclic ketone derivative characterized by a piperidine ring linked via an ether oxygen to a 4-acetylphenyl group, supplied as the hydrochloride salt. Its molecular formula is C13H18ClNO2 with a molecular weight of 255.75 g/mol , and the parent free base (CAS 97840-07-8) has the formula C13H17NO2 (MW 219.28) [1]. The compound features a secondary amine in the piperidine ring (predicted pKa ~9.6) and serves as a versatile intermediate in the synthesis of kinase-targeted small molecules and other bioactive agents .

Why Generic Substitution Fails for 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride in Procurement


The 4-(piperidin-4-yloxy)phenyl scaffold is position-sensitive; the para-substituted isomer (4-position) is specifically required for correct spatial orientation in many kinase inhibitor pharmacophores, whereas the 2- (CAS 1188375-07-6) and 3-substituted regioisomers typically yield different binding geometries [1][2]. Additionally, substituting the free base for the hydrochloride salt compromises aqueous solubility and assay reproducibility, as the hydrochloride form provides consistent protonation state and enhanced water solubility necessary for reproducible biological testing . These factors make blind interchange of in-class analogs or salt forms a source of synthetic failure and irreproducible results.

Quantitative Comparative Evidence for 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride vs. Closest Analogs


Purity Tier: 4-Isomer Hydrochloride (95%) vs. 2-Isomer Hydrochloride (≥98%) – Differentiated by Positional Specificity, Not Purity Alone

The target compound (4-isomer HCl, CAS 1219976-64-3) is supplied at a minimum purity of 95% (HPLC) by major vendors such as AKSci , whereas the 2-position regioisomer (CAS 1188375-07-6) is available at ≥98% from sources like Chemscene . Despite the apparent purity advantage of the 2-isomer, the 4-isomer is the position specifically required in the majority of kinase-targeted agents and other bioactive molecules incorporating the 4-(piperidin-4-yloxy)phenyl motif [1]. Selecting the higher-purity 2-isomer as a surrogate in a synthetic route designed for the 4-isomer leads to incorrect regioisomer incorporation, rendering the substitution moot.

Purity Regioisomer Building Block Procurement

Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement Essential for Biological Assays

The hydrochloride salt form (CAS 1219976-64-3) provides significantly enhanced aqueous solubility compared to the neutral free base (CAS 97840-07-8) due to the ionic salt bridge, as explicitly noted in vendor technical datasheets . The free base has a predicted logP of approximately 2.4–2.5 and a predicted pKa of ~9.6 for the piperidine amine , indicating that at physiological pH (7.4) the free base is largely unionized and poorly water-soluble. The hydrochloride salt ensures full protonation and improved dissolution, with typical hydrochloride salts of piperidine derivatives exhibiting water solubility >1500 g/L compared to much lower values for the unionized free base . This translates into consistent stock solution preparation and reproducible dose-response curves in cellular and biochemical assays.

Solubility Hydrochloride salt Free base Assay compatibility

Positional Isomer Selectivity: 4-Isomer as Preferred Scaffold in Kinase Inhibitor Patents vs. 2- and 3-Isomers

A survey of patent literature reveals that the 4-(piperidin-4-yloxy)phenyl motif is overwhelmingly preferred in kinase inhibitor design. For example, Boehringer Ingelheim's patent DE102005005505A describes quinazoline derivatives where the 4-(piperidin-4-yloxy) substitution on the quinazoline ring is essential for tyrosine kinase inhibition [1]. Similarly, Plexxikon's patent US9096593 explicitly requires the para-substituted piperidinyloxy phenyl group for effective kinase modulation [2]. In contrast, the 2- and 3-substituted isomers (e.g., CAS 1188375-07-6 and CAS [3-isomer]) lack comparable representation in kinase-targeted compound series, indicating that the 4-position provides optimal geometry for ATP-binding pocket interactions.

Kinase inhibitor Regioisomer Scaffold Medicinal chemistry

Optimal Application Scenarios for 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride Based on Comparative Evidence


Synthesis of para-Substituted Kinase Inhibitor Libraries

The 4-position specificity of the piperidinyloxy phenyl scaffold is critical for ATP-competitive kinase inhibitors as documented in patents DE102005005505A and US9096593B2 [1][2]. Using the hydrochloride salt ensures rapid dissolution and consistent coupling efficiency in amide bond formation or reductive amination reactions with core heterocycles.

Aqueous Biological Assay Preparation Without Co-Solvents

The hydrochloride salt form provides sufficient aqueous solubility to prepare millimolar stock solutions directly in assay buffer, avoiding DMSO or ethanol that can interfere with enzyme kinetics and cell viability readouts . This is advantageous for high-throughput screening campaigns requiring consistent compound delivery.

Structure-Activity Relationship (SAR) Studies on Piperidinyloxy Phenyl Ethers

For SAR exploration around the acetylphenoxy-piperidine chemotype, the 4-isomer serves as the correct core fragment . Procuring the defined regioisomer at 95% purity with accompanying Certificate of Analysis (e.g., HPLC, NMR) from vendors such as AKSci ensures batch-to-batch reproducibility in medicinal chemistry programs.

Process Chemistry Scale-Up Feasibility Studies

Although the compound is currently supplied at 95% min. purity, its hydrochloride salt form offers stable storage at ambient temperature , facilitating kilogram-scale procurement for route scouting and early process development without cold-chain logistics, provided the 4-position regioisomer purity is confirmed via HPLC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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